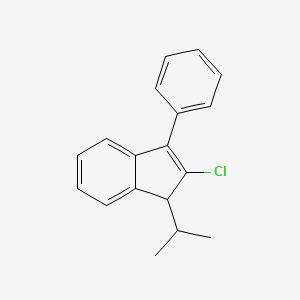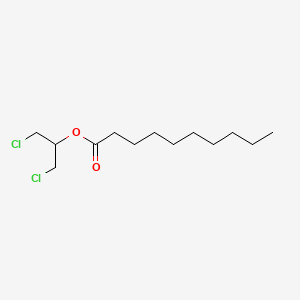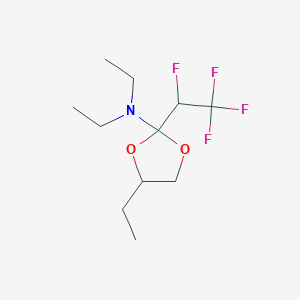
N,N,4-Triethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N,4-Triethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine” is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N,4-Triethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the dioxolane ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the tetrafluoroethyl group: This step might involve the use of tetrafluoroethylene or related reagents under controlled conditions.
Amine functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N,N,4-Triethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation, particularly at the amine or ethyl groups.
Reduction: Reduction reactions could target the dioxolane ring or the tetrafluoroethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the amine or ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like alkyl halides or acyl chlorides could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action for “N,N,4-Triethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the tetrafluoroethyl group could enhance its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine
- N,N,4-Triethyl-2-(1,2,2,2-trifluoroethyl)-1,3-dioxolan-2-amine
Uniqueness
“N,N,4-Triethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine” is unique due to the combination of its structural features, including the dioxolane ring and the tetrafluoroethyl group. These features might confer specific chemical properties, such as increased stability or reactivity, making it distinct from similar compounds.
Properties
CAS No. |
89752-27-2 |
|---|---|
Molecular Formula |
C11H19F4NO2 |
Molecular Weight |
273.27 g/mol |
IUPAC Name |
N,N,4-triethyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolan-2-amine |
InChI |
InChI=1S/C11H19F4NO2/c1-4-8-7-17-11(18-8,16(5-2)6-3)9(12)10(13,14)15/h8-9H,4-7H2,1-3H3 |
InChI Key |
NWBXLZRTRLNBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(O1)(C(C(F)(F)F)F)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
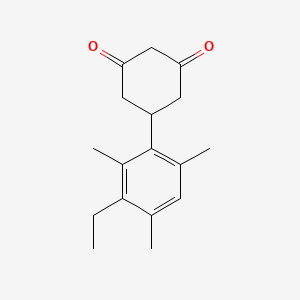
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
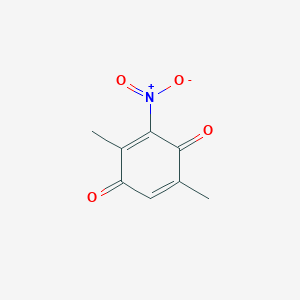
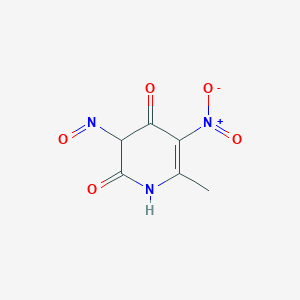
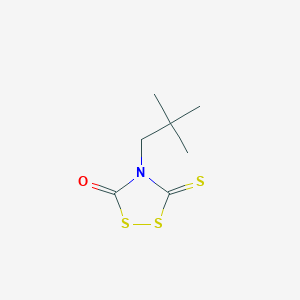
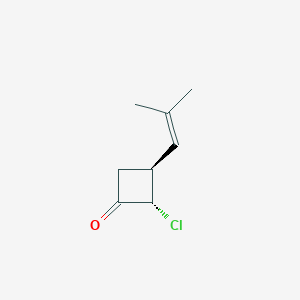
silyl}hexan-1-ol](/img/structure/B14389020.png)
